2-{(E)-[7-(Thiophen-2-yl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]diazenyl}benzonitrile
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Overview
Description
2-{(E)-[7-(Thiophen-2-yl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]diazenyl}benzonitrile is a complex organic compound that features a thiophene ring, a triazolopyrimidine moiety, and a diazenyl group attached to a benzonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-[7-(Thiophen-2-yl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]diazenyl}benzonitrile typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{(E)-[7-(Thiophen-2-yl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]diazenyl}benzonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
2-{(E)-[7-(Thiophen-2-yl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]diazenyl}benzonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{(E)-[7-(Thiophen-2-yl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]diazenyl}benzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2-butylthiophene and 2-octylthiophene share the thiophene ring structure.
Triazolopyrimidine Derivatives: Compounds like (E)-7-(2-(thiophen-2-yl)vinyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine share the triazolopyrimidine core.
Uniqueness
2-{(E)-[7-(Thiophen-2-yl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]diazenyl}benzonitrile is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
835650-68-5 |
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Molecular Formula |
C16H9N7S |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
2-[(7-thiophen-2-yl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)diazenyl]benzonitrile |
InChI |
InChI=1S/C16H9N7S/c17-8-11-4-1-2-5-12(11)21-22-13-9-18-16-19-10-20-23(16)15(13)14-6-3-7-24-14/h1-7,9-10H |
InChI Key |
DKDWPVVJNZLPLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)N=NC2=C(N3C(=NC=N3)N=C2)C4=CC=CS4 |
Origin of Product |
United States |
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